molecular formula C21H20N6O3 B11005097 2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide

2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide

Cat. No.: B11005097
M. Wt: 404.4 g/mol
InChI Key: FGWZCQHTYLHSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide is a heterocyclic compound featuring a phthalazin-1-yl moiety linked via an acetamide bridge to a 1,2,3-benzotriazin-4-one ring. The phthalazine component contains a hydroxyl group at position 4, while the benzotriazine ring is substituted with a 2-methylpropyl group at position 2.

Properties

Molecular Formula

C21H20N6O3

Molecular Weight

404.4 g/mol

IUPAC Name

N-[3-(2-methylpropyl)-4-oxo-1,2,3-benzotriazin-6-yl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C21H20N6O3/c1-12(2)11-27-21(30)16-9-13(7-8-17(16)24-26-27)22-19(28)10-18-14-5-3-4-6-15(14)20(29)25-23-18/h3-9,12H,10-11H2,1-2H3,(H,22,28)(H,25,29)

InChI Key

FGWZCQHTYLHSIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CC(=C2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43)N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the phthalazinone and benzotriazinone intermediates, followed by their coupling under specific conditions. Common reagents include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation and alkylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure desired outcomes.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various alkyl or halogen groups.

Scientific Research Applications

2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s structure allows it to bind to active sites and modulate biological activities.

Comparison with Similar Compounds

Key Observations :

  • The 2-methylpropyl group on benzotriazinone contrasts with smaller (e.g., methyl) or aromatic (e.g., phenyl) substituents in analogs, balancing lipophilicity and steric effects.

Physicochemical Properties

Property Target Compound (Compound 2k) (Compound 8)
Melting Point Not reported 198–200°C 215–217°C
Solubility Moderate (predicted) Low (nitro group) Moderate (benzyl group)
Spectral Features Expected IR: ~3200 cm⁻¹ (OH) IR: 1680 cm⁻¹ (C=O) ¹H NMR: δ 8.2 ppm (phthalazine H)

The hydroxyl group in the target compound likely reduces crystallinity compared to nitro-substituted analogs (), affecting melting behavior.

Biological Activity

The compound 2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide is a synthetic organic molecule that features a complex structure incorporating both phthalazine and benzotriazine moieties. This structural complexity suggests a potential for diverse biological activities, making it an interesting subject for pharmacological studies.

  • Molecular Formula : C24H27N5O2
  • Molecular Weight : 417.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies indicate that the compound may exhibit:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : The structural components suggest potential mechanisms involving inhibition of DNA replication and modulation of cellular pathways.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study conducted on derivatives of phthalazine and benzotriazine indicated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity :
    • Research involving related benzotriazine compounds showed promise in inhibiting tumor growth in various cancer cell lines. The mechanism likely involves interference with cell cycle progression and apoptosis induction .
  • Neuroprotective Effects :
    • Some studies have suggested that derivatives containing phthalazine rings may offer neuroprotective benefits, potentially through antioxidant mechanisms .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesUnique Properties
N-[4-(1H-benzimidazol-2-yl)phenyl]acetamideContains a benzimidazole ringNeuroprotective effects
4-HydroxyphthalazineSimple phthalazine derivativeExhibits antioxidant properties
5-MethylbenzimidazoleMethyl-substituted benzimidazolePotential antifungal activity

Synthesis and Interaction Studies

The synthesis of This compound typically involves multi-step organic synthesis techniques including:

  • Formation of the phthalazine moiety.
  • Coupling with the benzotriazine derivative.
  • Final acetamide functionalization.

Interaction studies employing techniques such as molecular docking and binding affinity assays are crucial for understanding how this compound behaves in biological systems. These studies reveal insights into its potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.